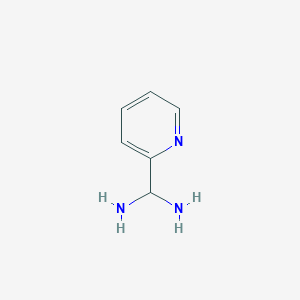

Pyridin-2-ylmethanediamine

Description

Contextualization within Pyridine-Based Ligand Systems

Pyridin-2-ylmethanediamine represents a significant class of compounds within the broader family of pyridine-based ligands. These ligands are integral to the advancement of coordination chemistry, offering a versatile platform for the construction of complex molecular architectures with a wide array of applications.

Significance of Pyridine (B92270) Scaffolds in Coordination Chemistry

The pyridine ring is a fundamental building block in the design of ligands for coordination chemistry. researchgate.netnih.gov Its presence in a molecule confers specific electronic and structural properties that are highly desirable for the formation of stable and functional metal complexes. The nitrogen atom within the pyridine ring possesses a lone pair of electrons, making it an excellent donor for coordinating with metal ions. researchgate.net This interaction is crucial for the assembly of metallo-supramolecular structures and functional materials. acs.org

The versatility of the pyridine scaffold stems from its amenability to chemical modification. researchgate.net By introducing various functional groups onto the pyridine ring, researchers can fine-tune the electronic and steric properties of the resulting ligand. This, in turn, allows for precise control over the coordination geometry, stability, and reactivity of the corresponding metal complexes. acs.org The adaptability of pyridine and its derivatives has made them indispensable in fields ranging from catalysis and materials science to medicinal chemistry. researchgate.netrsc.org For instance, pyridine-based scaffolds are prevalent in numerous FDA-approved drugs and are actively explored for the development of new therapeutic agents. nih.govresearchgate.net

The ability of pyridine-type ligands to form stable complexes with a diverse range of metal ions has led to their use in creating molecular assemblies with tailored properties. acs.org These assemblies can exhibit interesting electrochemical, and electrochromic behaviors, making them suitable for applications in sensors, solar cells, and other electronic devices. acs.org Furthermore, the rigid nature of the pyridine ring can impart a degree of pre-organization to the ligand, which can enhance the chelation effect and lead to the formation of highly stable metal complexes. ub.edu

Unique Attributes of this compound as a Chelating Agent

This compound and its derivatives are distinguished by their capacity to act as chelating agents, binding to a central metal ion through multiple donor atoms. This chelation results in the formation of a stable, ring-like structure known as a chelate. The presence of both a pyridine nitrogen and two amine nitrogens in the this compound backbone provides multiple coordination sites for metal ions.

This multi-dentate character is a key feature that enhances the stability of the resulting metal complexes compared to those formed with monodentate ligands. The chelate effect, an entropically driven phenomenon, favors the formation of these more stable cyclic structures. The specific arrangement of donor atoms in this compound allows it to form five-membered chelate rings with metal ions, a configuration that is often particularly stable.

Derivatives of this core structure have been synthesized and studied for their selective metal ion binding properties. For example, N,N'-((6-carboxylato)pyridin-2-yl)methyl)-N,N'-diacetic acid-1,2-diaminoethane, a more complex derivative, demonstrates the principle of using a pyridine-based framework to create potent chelating agents for applications such as heavy metal detoxification and as contrast agents in magnetic resonance imaging (MRI). ontosight.ai The strategic placement of additional donor groups, such as carboxylates, further enhances the metal-binding affinity and selectivity of these ligands. ontosight.ai

Interactive Data Table: Properties of Pyridine-Based Chelating Agents

| Compound Name | Key Structural Features | Noteworthy Applications |

| This compound | Pyridine ring, two amine groups | Precursor for more complex ligands, fundamental research in coordination chemistry |

| N,N'-((6-carboxylato)pyridin-2-yl)methyl)-N,N'-diacetic acid-1,2-diaminoethane | Pyridine ring, carboxylate group, two diacetic acid arms, 1,2-diaminoethane backbone | Heavy metal detoxification, MRI contrast agents, metalloprotein studies ontosight.ai |

| Bis(pyridin-2-yl)amine (dpa) | Two pyridine rings linked by an amine | Supramolecular chemistry, catalysis, ion sensing, luminescent metal complexes mdpi.comnsf.gov |

| 1,1,1-tris(pyrid-2-yl)ethane | Three pyridyl groups attached to a central carbon | Formation of various metal complexes, studies in oxidative fixation of CO2 rsc.org |

Historical Development and Early Conceptualizations of this compound Research

The initial isolation of pyridine from picoline by Anderson in 1846, and the subsequent structural elucidation by Wilhelm Korner and James Dewar, laid the groundwork for the exploration of pyridine-containing compounds. nih.gov The synthesis of a pyridine-based compound from acetylene (B1199291) and hydrogen cyanide by William Ramsay further expanded the chemical toolbox for accessing this important heterocycle. nih.gov

Early research into pyridine-based ligands focused on understanding their fundamental coordination chemistry. The synthesis of N,N'-dimethyl-N,N'-di(pyridin-2-yl)methanediamine was reported as early as 1945. researchgate.net This and similar early work provided the foundational knowledge for the development of more complex and functionalized pyridine-containing chelating agents. The recognition of the chelating ability of molecules containing the pyridylamine moiety spurred interest in their potential applications. researchgate.net

The development of synthetic methodologies, such as the condensation reaction between 2-aminopyrimidine (B69317) and 2-benzoylpyridine (B47108) to form Schiff bases, has been instrumental in creating a diverse library of pyridine-based ligands. scirp.org While these reactions sometimes lead to unexpected products through hydrolysis, they have nonetheless expanded the range of available compounds for coordination studies. scirp.org

Scope and Research Trajectories of this compound Studies

Current research on this compound and its derivatives is multifaceted, spanning fundamental coordination chemistry, materials science, and medicinal applications. A significant area of investigation involves the synthesis of novel derivatives and the characterization of their coordination complexes with various transition metals. rsc.org Researchers are particularly interested in how modifications to the ligand structure influence the geometric and electronic properties of the resulting metal complexes. ub.edu

One major research trajectory focuses on the development of functional materials. The ability of pyridine-based ligands to self-assemble with metal ions into ordered structures is being harnessed to create materials with unique optical and electronic properties. acs.org For example, metal complexes of bis(pyridin-2-yl)amine derivatives have been shown to exhibit luminescence, making them candidates for use in light-emitting devices and sensors. mdpi.com

Another critical area of research is in catalysis. The coordination of a metal ion to a this compound-type ligand can create a catalytically active center for a variety of organic transformations. The ligand can influence the selectivity and efficiency of the catalyst by modulating the steric and electronic environment around the metal. rsc.org

In the realm of medicinal chemistry, the focus is on designing pyridine-based chelators with high affinity and selectivity for specific metal ions. This is particularly relevant for the development of agents to treat diseases associated with metal ion imbalance or for the design of metal-based drugs. nih.govnih.gov For instance, the anti-fibrotic activity of certain 2-(pyridin-2-yl) pyrimidine (B1678525) derivatives has been evaluated, highlighting the potential of these scaffolds in drug discovery. nih.gov

Structure

3D Structure

Properties

CAS No. |

20027-68-3 |

|---|---|

Molecular Formula |

C6H9N3 |

Molecular Weight |

123.16 g/mol |

IUPAC Name |

pyridin-2-ylmethanediamine |

InChI |

InChI=1S/C6H9N3/c7-6(8)5-3-1-2-4-9-5/h1-4,6H,7-8H2 |

InChI Key |

YSTAFYOHERLRBE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)C(N)N |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for Pyridin 2 Ylmethanediamine

Established Synthetic Pathways to Pyridin-2-ylmethanediamine Core Structure

The foundational synthesis of the this compound scaffold is primarily achieved through classical organic reactions, including condensation and multi-step sequences starting from basic pyridine (B92270) building blocks.

Condensation Reactions for Diamine Formation

Condensation reactions represent a direct and efficient method for assembling the this compound core. These reactions typically involve the coupling of a pyridine-based aldehyde with amine-containing molecules. A notable example is the synthesis of 1-(2-Pyridyl)-N,N′-dipyrimidin-2-ylmethanediamine, an aminoacetal, which is formed from the condensation of 2-pyridinecarbaldehyde with two molecules of 2-aminopyrimidine (B69317). researchgate.netresearchgate.net This reaction demonstrates the formation of a C-N bond at the methylene (B1212753) bridge, linking the pyridine ring to the diamine moiety. researchgate.net

Another documented approach is the one-pot condensation of di(pyridin-2-yl)methanone with 2,2-dimethylpropane-1,3-diamine, which yields 5,5-Dimethyl-2,2-di(pyridin-2-yl)hexahydropyrimidine. najah.edu While this produces a cyclic derivative, the underlying principle of forming carbon-nitrogen bonds via condensation is a key strategy.

| Reactant 1 | Reactant 2 | Product | Reaction Type | Reference |

| 2-Pyridinecarbaldehyde | 2-Aminopyrimidine | 1-(2-Pyridyl)-N,N′-dipyrimidin-2-ylmethanediamine | Condensation | researchgate.netresearchgate.net |

| Di(pyridin-2-yl)methanone | 2,2-Dimethylpropane-1,3-diamine | 5,5-Dimethyl-2,2-di(pyridin-2-yl)hexahydropyrimidine | Condensation | najah.edu |

Multi-step Preparations from Pyridine Precursors

Multi-step synthesis provides a versatile and controlled approach to complex molecules like this compound, allowing for the systematic construction and modification of the structure. fiveable.me These sequences often begin with simpler, commercially available pyridine derivatives. fiveable.me

A general strategy involves the transformation of functional groups on the pyridine ring to build the desired diamine sidechain. fiveable.me For instance, a synthetic route can be designed starting with a substituted pyridin-2-amine and a pyridine-2-carbaldehyde. rsc.org A multi-step process can then be employed to construct an intermediate, such as a 2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine, which contains the core structure. rsc.org Such methods may involve several distinct chemical transformations, including the use of reagents like p-Toluenesulfonic acid (TosOH) and subsequent deprotection steps using acids like HCl in dioxane. rsc.org

The synthesis of N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine from a guanidinium (B1211019) nitrate (B79036) salt and a corresponding enaminone serves as another example of constructing complex pyridine-containing amines from precursors. nih.gov Furthermore, the addition of Grignard reagents to pyridine N-oxides can produce 2-substituted pyridines, which can serve as key intermediates for further elaboration into the target diamine. organic-chemistry.org

| Starting Materials | Key Reagents/Steps | Intermediate/Final Product | Synthesis Type | Reference |

| Substituted pyridin-2-amine, Substituted pyridine-2-carbaldehyde | 1. TosOH, 2-isocyano-2,4,4-trimethyl-pentane2. HCl/dioxane | 2-(Pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine | Multi-step | rsc.org |

| Pyridine N-oxides | 1. Grignard reagent2. Acetic anhydride | 2-Substituted Pyridines | Multi-step | organic-chemistry.org |

| Guanidinium nitrate salt, Enaminone | N/A | N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine | Multi-step | nih.gov |

Advanced Synthetic Approaches and Innovations

Modern synthetic chemistry offers more sophisticated and sustainable methods for preparing this compound and its derivatives, focusing on catalytic efficiency and green principles.

Catalytic Methods in this compound Synthesis

Catalysis plays a crucial role in modern organic synthesis. The use of a 2-(pyridin-2-yl)isopropylamine (PIP amine) as a directing group in palladium-catalyzed reactions highlights an advanced strategy for C-H functionalization. snnu.edu.cn This approach allows for the selective modification of C(sp3)−H bonds, which can be applied to build or modify the diamine structure with high precision. snnu.edu.cn For example, Pd(II)-catalyzed enantioselective alkynylation and arylation of unbiased methylene C(sp3)−H bonds have been achieved using this type of directing group in combination with specific ligands like 3,3′-F2-BINOL. snnu.edu.cn

Copper catalysis has also been shown to be effective in transforming heterocyclic N-oxides into 2-substituted N-heterocycles, providing a pathway to key precursors for this compound synthesis. organic-chemistry.org Magnetically recoverable nanocatalysts are also gaining attention for the synthesis of pyridine derivatives due to their high surface area and ease of separation from the reaction mixture. rsc.org

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. ejcmpr.com These principles are increasingly being applied to the synthesis of pyridine scaffolds. nih.gov Key aspects include the use of environmentally benign solvents like water, the application of efficient, reusable catalysts, and designing reactions with high atom economy. mdpi.comresearchgate.net

For example, a green protocol for preparing substituted pyridines has been reported using ferric chloride (FeCl₃) as a catalyst in an additive-free reaction. nih.gov The use of plant extracts, such as from Terminalia chebula, has also been explored as a green catalyst for the condensation reactions that form pyridine derivatives. nih.gov One-pot, multi-component reactions in water, catalyzed by substances like tin(II) chloride dihydrate (SnCl₂·2H₂O), represent another sustainable strategy for constructing the pyridine skeleton. nih.gov Such methods are highly valuable for producing compounds like this compound in a more environmentally friendly manner. rsc.org

| Green Approach | Example Catalyst/Solvent | Target Reaction | Key Benefit | Reference |

| Green Catalyst | Ferric Chloride (FeCl₃) | Cyclization to form symmetrical pyridines | Additive-free reaction | nih.gov |

| Bio-based Catalyst | Terminalia chebula fruit extract | Condensation to form 2-arylimidazo[1,2-a]pyridine | Use of renewable resources | nih.gov |

| Green Solvent | Water | Multi-component synthesis of polysubstituted pyridines | Reduced environmental impact | nih.gov |

| Reusable Catalyst | Magnetically recoverable nanoparticles | Synthesis of pyridine derivatives | Ease of catalyst separation and reuse | rsc.org |

Functionalization and Derivatization of this compound

The this compound structure is amenable to a variety of chemical modifications, allowing for the synthesis of a wide range of derivatives with tailored properties. vulcanchem.com The amine groups and the pyridine ring are the primary sites for functionalization.

The diamine moiety can undergo reactions typical of primary or secondary amines. For instance, N-(Phenyl(2-pyridinylamino)methyl)-N-(2-pyridinyl)amine can participate in oxidation reactions to form the corresponding N-oxides, or reduction reactions. It can also undergo nucleophilic or electrophilic substitution reactions.

Furthermore, advanced catalytic methods can be employed for direct C-H functionalization of the pyridine ring or adjacent alkyl groups. The use of directing groups, such as the 2-(pyridin-2-yl)isopropylamine (PIP amine), facilitates palladium-catalyzed reactions to introduce new functional groups with high regioselectivity and stereocontrol. snnu.edu.cn This enables the synthesis of chiral derivatives through asymmetric functionalization of C(sp3)-H bonds. snnu.edu.cn The development of methods for direct derivatization, such as Ir-catalyzed C-H borylation, although demonstrated on other heterocyclic systems, points towards potential strategies for creating versatile building blocks from the this compound core. diva-portal.org

Modifications at the Amine Moiety

The two primary amine groups of this compound are key sites for chemical modification. These modifications can alter the compound's coordination properties, steric bulk, and hydrogen-bonding capabilities.

One common strategy involves the N-alkylation of the amine groups. For instance, N,N'-Dimethyl-N,N'-bis(pyridin-2-yl)methanediamine has been synthesized and characterized. researchgate.net This type of modification is typically achieved by reacting the parent diamine with an appropriate alkylating agent. Another significant modification pathway is the reaction with aldehydes or ketones to form Schiff base derivatives. This involves the condensation of the primary amine with a carbonyl compound. A related synthesis involves the condensation of 2-pyridinecarbaldehyde with two equivalents of an amino-heterocycle, such as 2-aminopyrimidine, to yield a new aminoacetal compound, 1-(2-Pyridyl)-N,N′-dipyrimidin-2-ylmethanediamine. researchgate.net This highlights a method where the "diamine" core is constructed from different amine precursors, leading to unsymmetrical derivatives. researchgate.net

Furthermore, acylation of the amines with reagents like acyl chlorides or anhydrides can introduce amide functionalities. These derivatization strategies allow for the introduction of a wide array of functional groups, thereby tuning the electronic and steric properties of the resulting ligand.

Table 1: Examples of Amine Moiety Modifications in this compound Analogs

| Modification Type | Reagent/Precursor Example | Resulting Compound/Analog | Reference |

|---|---|---|---|

| N-Alkylation | Methylating agent | N,N'-Dimethyl-N,N'-bis(pyridin-2-yl)methanediamine | researchgate.net |

| Condensation | 2-Pyridinecarbaldehyde, 2-Aminopyrimidine | 1-(2-Pyridyl)-N,N′-dipyrimidin-2-ylmethanediamine | researchgate.net |

| Imidate Formation | Nitrostyrenes, 2-Aminopyridines | N-(Pyridin-2-yl)imidates | mdpi.com |

Substitutions on the Pyridine Ring

Modifying the pyridine ring of this compound offers a powerful method to electronically influence the entire molecule. The reactivity of the pyridine ring is well-established; it is generally resistant to electrophilic substitution due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring. uoanbar.edu.iq When electrophilic substitution does occur, it typically directs to the 3-position. uoanbar.edu.iqwikipedia.org Vigorous conditions are often required for reactions like nitration and sulfonation. uoanbar.edu.iq

Conversely, the pyridine ring is more susceptible to nucleophilic substitution, especially when a good leaving group is present. wikipedia.org A more effective strategy for functionalization involves the synthesis of a substituted pyridine precursor which is then used to construct the final diamine product.

Research on NNN pincer-type ligands, which share the central substituted pyridine motif, provides significant insight into these strategies. rsc.org In this context, a series of ligands with substituents at the 4-position of the pyridine ring (including –OH, –OBn, –H, –Cl, and –NO₂) were synthesized. rsc.org These studies demonstrate that electron-donating groups increase the electron density at the metal center in corresponding complexes, while electron-withdrawing groups have the opposite effect. rsc.org This ability to modulate the electronic properties of the pyridine ring is critical for applications in catalysis and materials science.

Table 2: Pyridine Ring Substitution Strategies Applicable to this compound Analogs

| Substituent | Position | Synthetic Approach | Electronic Effect | Reference |

|---|---|---|---|---|

| -Cl | 4 | Synthesis from a pre-functionalized pyridine | Electron-withdrawing | rsc.org |

| -NO₂ | 4 | Synthesis from a pre-functionalized pyridine | Strong electron-withdrawing | rsc.org |

| -OH | 4 | Synthesis from a pre-functionalized pyridine | Electron-donating | rsc.org |

| -OBn | 4 | Synthesis from a pre-functionalized pyridine | Can exhibit both donating and withdrawing characteristics | rsc.org |

| Fluoro | 2' (analogous) | Synthesis from a pre-functionalized pyridine | Electron-withdrawing | nih.gov |

| Bromo | 2' (analogous) | Synthesis from a pre-functionalized pyridine | Electron-withdrawing | nih.gov |

Synthesis of Poly-functionalized this compound Analogs

The creation of poly-functionalized analogs involves a combination of the strategies outlined above, modifying both the amine moieties and the pyridine ring. Such multi-site derivatization allows for the fine-tuning of the molecule for specific and complex applications. The synthetic approach typically involves a multi-step process where a substituted pyridine is used as the starting material for the eventual formation of the diamine bridge.

For example, one could envision synthesizing a 4-chloro-pyridin-2-ylmethanediamine by starting with a 4-chloro-2-cyanopyridine or 4-chloro-2-pyridinecarboxaldehyde. Subsequent reduction and amination steps would yield the desired diamine. The remaining amine protons could then be substituted via N-alkylation or condensation reactions as described in section 2.3.1.

The synthesis of complex heterocyclic systems often employs domino reactions or multi-component reactions. For instance, functionalized 2-aminohydropyridines and 2-pyridinones can be developed through domino reactions involving arylamines, methyl propiolate, aromatic aldehydes, and substituted acetonitriles. nih.gov While not directly producing this compound, these complex synthetic strategies showcase methods that could be adapted to build highly functionalized pyridine cores, which could then be converted to the target diamine structure. The synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines is another example of building complex, functionalized heterocyclic systems from simple pyridine precursors. jchemrev.comresearchgate.net These advanced synthetic routes provide a roadmap for accessing a vast chemical space of poly-functionalized this compound analogs.

Coordination Chemistry and Ligand Behavior of Pyridin 2 Ylmethanediamine

Fundamental Coordination Modes and Geometries

The coordination of Pyridin-2-ylmethanediamine to metal centers is primarily governed by the interplay of its constituent donor groups, leading to characteristic coordination modes and geometries.

Chelation via Pyridyl Nitrogen and Amine Nitrogens

The fundamental and most common coordination mode of this compound involves chelation through the nitrogen atom of the pyridine (B92270) ring and the nitrogen atoms of the diamine moiety. This creates a stable five-membered chelate ring with the metal center. This mode of coordination is crucial for many of its applications in catalysis and material science. The coordination of the pyridine nitrogen is considered essential for certain catalytic reactions to proceed. nih.gov

Denticity and Coordination Number Variations

This compound typically acts as a bidentate or tridentate ligand. In its bidentate mode, it coordinates through the pyridyl nitrogen and one of the amine nitrogens. As a tridentate ligand, it utilizes all three nitrogen atoms—the pyridyl nitrogen and both amine nitrogens—to bind to a single metal center. The flexibility of the methylene (B1212753) bridge allows the ligand to adapt to the preferred coordination geometry of the metal ion. This variability in denticity contributes to the formation of complexes with different coordination numbers and geometries, ranging from tetrahedral and square planar to octahedral. For instance, with Cu(I), which has a d10 electronic configuration, it can form complexes with coordination numbers of four or six, corresponding to square planar, tetrahedral, or octahedral geometries. jscimedcentral.comjscimedcentral.com Similarly, Ag(I), also a d10 metal, can form complexes with coordination numbers of two or four, leading to linear, tetrahedral, or square planar geometries. jscimedcentral.com

Steric and Electronic Influences on Coordination Geometry

The coordination geometry of metal complexes with this compound can be significantly influenced by both steric and electronic factors. The introduction of substituents on the pyridine ring or the amine groups can impose steric hindrance, affecting the approach of the ligand to the metal center and influencing the resulting geometry. For example, bulky substituents may favor lower coordination numbers.

Metal Ion Complexation Studies

The ability of this compound and its analogues to form complexes with a wide range of transition metals has been extensively studied. These studies provide valuable insights into the stoichiometry, structure, and potential applications of the resulting complexes.

Transition Metal Complexes (e.g., Ni(II), Cu(I), Ag(I), Co(II), Zn(II))

This compound and its derivatives readily form complexes with various transition metals.

Nickel(II): Ni(II), with its d8 electron configuration, often forms four-coordinate square planar or six-coordinate octahedral complexes. jscimedcentral.comjscimedcentral.com With N-(2-pyridylmethyl)-L-alanine, a derivative of this compound, Ni(II) forms a chiral complex with a distorted octahedral geometry. scirp.org The coordination involves the pyridyl nitrogen, the amino acid nitrogen, and an oxygen from the carboxylate group. scirp.org Another study describes an octahedral Ni(II) complex with a hydrobenzamide (B1588721) derivative and pyridine, where the nickel ion is coordinated by oxygen and iminium fragments. mdpi.com

Copper(I) & Copper(II): Copper complexes are of significant interest. Cu(I) (d10) can adopt tetrahedral or linear geometries. jscimedcentral.comjscimedcentral.com For example, a Cu(I) complex with pyridine ligands was found to have a tetrahedral geometry. jscimedcentral.com Copper(II) complexes with related Schiff base ligands have been synthesized and characterized, often exhibiting square-planar or octahedral geometries. nih.gov A study on copper complexes with imidazopyridine-based ligands, which share structural similarities, revealed distorted trigonal pyramidal geometries. rsc.org

Silver(I): Ag(I) (d10) typically forms linear or tetrahedral complexes. jscimedcentral.com With N-(pyridin-2-ylmethyl)pyridin-2-amine, a related ligand, Ag(I) forms a binuclear complex with a nearly linear N-Ag-N arrangement. nih.gov The coordination chemistry of Ag(I) with bridging pyrazolyl-pyridine ligands has shown a remarkable variety of structures, from simple mononuclear complexes to helicates and coordination polymers. rsc.orgrsc.org

Cobalt(II): Cobalt(II) complexes with pyridine-based ligands have been shown to adopt tetrahedral or octahedral geometries. cyberleninka.rursc.org For instance, a Co(II) complex with a Schiff base derived from 2,6-diaminopyridine (B39239) was proposed to have a tetrahedral or octahedral geometry. ajol.info

Zinc(II): Zinc(II) (d10) complexes are often tetrahedral or octahedral. nih.gov Zn(II) complexes with ortho-substituted pyridine ligands have been synthesized, resulting in distorted tetrahedral geometries. rsc.org A study of Zn(II) complexes with imidazo[1,5-a]pyridine (B1214698) ligands demonstrated the formation of mono-, bis-, and tris-chelate complexes, highlighting the influence of counter-ions on the final structure. mdpi.com

The stoichiometry and structure of these metal complexes are determined using a variety of analytical techniques. Elemental analysis provides the empirical formula of the complex, confirming the metal-to-ligand ratio. Spectroscopic methods such as FT-IR and UV-Vis provide information about the coordination environment. For example, shifts in the vibrational frequencies of the C=N and C-N bonds in the IR spectrum can indicate the involvement of the pyridine and amine nitrogens in coordination. jocpr.com

Table 1: Examples of Characterized Metal Complexes with this compound Analogues

| Metal Ion | Ligand | Stoichiometry | Geometry | Reference(s) |

|---|---|---|---|---|

| Ni(II) | N-(2-pyridylmethyl)-L-alanine | [Ni(C9H10N2O2)(H2O)2] | Distorted Octahedral | scirp.org |

| Cu(I) | Pyridine | - | Tetrahedral | jscimedcentral.com |

| Ag(I) | N-(pyridin-2-ylmethyl)pyridin-2-amine | Ag2(C11H11N3)22 | Distorted Linear | nih.gov |

| Co(II) | N-(anthracen-9-ylmethyl)-1-(pyridin-2-yl)-N-(pyridin-2-ylmethyl)ethanamine | 1:1 | - | nih.gov |

| Zn(II) | 2-methylpyridine | M(NCS)2L2 | Distorted Tetrahedral | rsc.org |

Spectroscopic Probes of Metal-Ligand Interactions (e.g., UV-Vis, EPR)

Spectroscopic techniques are indispensable for elucidating the nature of the bond between this compound and a central metal ion. Ultraviolet-visible (UV-Vis) and Electron Paramagnetic Resonance (EPR) spectroscopy, in particular, offer profound insights into the electronic structure and geometry of these complexes.

UV-Vis Spectroscopy

The coordination of this compound to a metal center invariably alters the electronic environment of both the ligand and the metal. This change is readily observable in the UV-Vis absorption spectrum. The interaction typically results in a shift of the ligand's intrinsic absorption bands, often a red shift (bathochromic shift), upon complexation. nih.gov

The spectra of these complexes are generally characterized by two main types of electronic transitions:

d-d Transitions: These involve the excitation of an electron from a lower-energy d-orbital to a higher-energy d-orbital on the metal center. These transitions are typically weak (molar extinction coefficient, ε = 10²–10³ M⁻¹cm⁻¹) and are governed by the ligand field splitting. units.it

Charge-Transfer (CT) Bands: These are much more intense and arise from the movement of an electron between the metal and the ligand. Ligand-to-Metal Charge Transfer (LMCT) bands occur when an electron moves from a ligand-based orbital to a metal-based orbital. Conversely, Metal-to-Ligand Charge Transfer (MLCT) bands involve an electron moving from a metal-centered orbital to a ligand-centered orbital. libretexts.org For this compound complexes, both the pyridine ring and the diamine function can participate in these charge transfer processes.

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is a powerful technique specifically for studying metal complexes that are paramagnetic, meaning they possess one or more unpaired electrons. wikipedia.org For complexes of this compound with transition metals like Cu(II), V(IV), or Mn(II), EPR provides detailed information about the immediate coordination environment of the metal ion. cardiff.ac.ukresearchgate.net

Key parameters derived from an EPR spectrum include:

Hyperfine Coupling Constants (A-values): These arise from the interaction of the electron spin with the nuclear spin of the metal ion and the donor atoms of the ligand (e.g., ¹⁴N from the pyridine and amine groups). The magnitude of the hyperfine coupling provides direct evidence of the atoms coordinating to the metal and the degree of covalency in the metal-ligand bond. cardiff.ac.uk

For instance, a hypothetical Cu(II) complex with this compound would be expected to exhibit EPR parameters characteristic of a nitrogen-rich coordination environment, as detailed in the table below.

| Parameter | Typical Value | Information Gleaned |

|---|---|---|

| g_parallel (g∥) | 2.20 - 2.25 | Indicates the geometry and nature of the metal-ligand bonding. Values are typical for square planar or distorted octahedral Cu(II) with N-donor ligands. mdpi.com |

| g_perpendicular (g⊥) | 2.04 - 2.06 | |

| A_parallel (A∥) (Cu) | 150 - 180 x 10⁻⁴ cm⁻¹ | Magnitude reflects the covalency of the Cu-N bond and the geometry of the complex. rsc.org |

| A_perpendicular (A⊥) (N) | 10 - 15 x 10⁻⁴ cm⁻¹ | Superhyperfine coupling to nitrogen nuclei confirms coordination via the N atoms of the ligand. |

Main Group and Lanthanide/Actinide Complexes

The versatile N,N-bidentate nature of this compound allows it to form stable complexes not only with transition metals but also with main group and f-block elements.

Main Group Elements

The hard nitrogen donor atoms of this compound are well-suited to coordinate with main group metal ions. For example, it is expected to form stable chelate complexes with metals such as Zn(II), where it would function as a bidentate ligand to form tetrahedral or octahedral geometries depending on the presence of other co-ligands.

Lanthanide and Actinide Complexes

The coordination chemistry of f-block elements is distinct due to their larger ionic radii and higher coordination numbers.

Lanthanide (Ln) Complexes: Lanthanide ions (Ln³⁺) readily form complexes with N-heterocyclic ligands. nih.govrsc.org With this compound, high coordination numbers (often 8 or 9) are expected, with the coordination sphere typically completed by solvent molecules or anions from the metal salt. mdpi.comearthlinepublishers.com A significant feature of many lanthanide complexes with aromatic ligands is the "antenna effect." The organic ligand absorbs UV radiation and efficiently transfers this energy to the central lanthanide ion, which then emits light via its characteristic sharp, line-like f-f transitions. mdpi.com This can lead to strong luminescence, particularly for europium (Eu³⁺) and terbium (Tb³⁺) complexes. mdpi.com

Actinide (An) Complexes: Actinide coordination with N-donor ligands is an area of significant interest, partly due to the more prominent covalent character in their bonding compared to lanthanides, arising from the participation of 5f orbitals. mdpi.com While the synthesis can be challenging, actinides like uranium and thorium are known to form complexes with various nitrogen-containing ligands. nih.govnih.gov Research on related systems shows that reactive actinide centers can even induce chemical transformations in coordinated pyridine ligands. nih.gov

| Complex | Excitation λ (nm) | Emission λ (nm) | Quantum Yield (%) | Reference |

|---|---|---|---|---|

| [Eu₂(TPTZ)₂(mNBA)₆(H₂O)₂]·2CH₃OH | ~350 | 615 (⁵D₀ → ⁷F₂) | 25.0 | mdpi.com |

| [Eu(TPTZ)(CF₃COO)(H₂O)₅]·Cl₂·CH₃CH₂OH | ~350 | 613 (⁵D₀ → ⁷F₂) | 16.7 | mdpi.com |

Ligand Exchange and Reactivity within Coordination Spheres

A ligand exchange reaction is a fundamental process in coordination chemistry where a ligand in a complex is replaced by another. libretexts.org This reactivity is central to synthesizing new compounds and tuning the properties of a metal center.

In a complex such as [M(this compound)ₓ(solvent)ᵧ]ⁿ⁺, two primary types of ligand exchange can be envisioned:

Exchange of the Primary Ligand: The this compound ligand itself can be substituted by a different, often stronger, chelating ligand.

Exchange of Ancillary Ligands: More commonly, ancillary ligands (like water, halides, or other solvents) are replaced.

A classic example is the reversible replacement of water molecules by chloride ions, where the equilibrium position is dictated by the concentration of the incoming ligand. libretexts.org Adding a high concentration of a new ligand can drive the reaction forward to form a new complex. These reactions are crucial for the post-synthetic modification of complexes, allowing for the introduction of new functionalities or properties. rsc.orgnih.gov

| Starting Complex | Incoming Ligand | Product Complex | Observation |

|---|---|---|---|

| [Co(H₂O)₆]²⁺ (Pink) | 4 Cl⁻ (conc. HCl) | [CoCl₄]²⁻ (Blue) | Color change from pink to blue indicates formation of the tetrahedral chloro complex. libretexts.org |

| [Ni(this compound)(H₂O)₄]²⁺ | 2,2'-bipyridine (bpy) | [Ni(this compound)(bpy)(H₂O)₂]²⁺ | Change in UV-Vis spectrum and redox potential. |

Redox Properties of this compound Metal Complexes

The ability of the central metal ion in a this compound complex to gain or lose electrons—its redox activity—is a cornerstone of its chemical behavior, particularly in catalysis and electron transfer applications.

Cyclic Voltammetry Studies

Cyclic voltammetry (CV) is the foremost electrochemical technique used to investigate the redox properties of metal complexes. als-japan.com A CV experiment involves scanning the potential of an electrode and measuring the resulting current. For a metal complex, the resulting voltammogram can show peaks corresponding to oxidation and reduction events (e.g., Co²⁺/Co³⁺ or Cu²⁺/Cu¹⁺). nih.govnih.gov

The potential at which these events occur (the redox potential) and the reversibility of the process provide critical information about the electronic stability of different oxidation states of the metal when coordinated by this compound. researchgate.net

| Complex | Redox Couple | E₁/₂ (V vs. FcH/FcH⁺) | Process | Reference |

|---|---|---|---|---|

| Co(bpy)₂₂ | Co(III)/Co(II) | +0.32 | Quasi-reversible | nih.gov |

| Co(bpy)₂₂ | Co(II)/Co(I) | -1.24 | Reversible | nih.gov |

| Co(tpy)₂₂ | Co(III)/Co(II) | +0.46 | Quasi-reversible | nih.gov |

| Co(tpy)₂₂ | Co(II)/Co(I) | -1.02 | Reversible | nih.gov |

*bpy = 2,2'-bipyridine; tpy = 2,2':6',2''-terpyridine

Influence of Ligand Environment on Metal Redox Potentials

The redox potential of a metal ion is not an intrinsic, fixed property; it is highly tunable by the electronic nature of its ligands. nih.govrsc.org The this compound ligand provides a scaffold that can be chemically modified to systematically alter the redox potential of the complexed metal.

Electron-Donating Groups: Attaching electron-donating groups (e.g., -OCH₃, -NH₂) to the pyridine ring increases the electron density on the nitrogen atoms. This makes the ligand a stronger donor, enriching the metal center with electrons. An electron-rich metal is easier to oxidize, causing its oxidation potential to shift to a more negative (or less positive) value.

Electron-Withdrawing Groups: Conversely, attaching electron-withdrawing groups (e.g., -CN, -CF₃) decreases the electron density on the ligand's donor atoms. This makes the metal center more electron-poor and more difficult to oxidize, shifting its oxidation potential to a more positive value. rsc.org

This principle is powerfully demonstrated in studies of bis(imino)pyridine cobalt complexes, where changing a remote substituent on the ligand framework systematically tunes the Co(II)/Co(III) redox potential over a range of nearly 750 mV. rsc.org This fine-tuning is critical for designing catalysts with specific reactivity.

| Substituent (R) on Pyridine Ring | Electronic Effect | Expected M²⁺/M³⁺ Potential (Relative) |

|---|---|---|

| -OCH₃ | Strongly Electron-Donating | Lower (Easier to Oxidize) |

| -CH₃ | Weakly Electron-Donating | ↓ |

| -H | Neutral (Reference) | Baseline |

| -Cl | Weakly Electron-Withdrawing | ↑ |

| -CN | Strongly Electron-Withdrawing | Higher (Harder to Oxidize) |

Catalytic Applications of Pyridin 2 Ylmethanediamine Complexes

Homogeneous Catalysis

In homogeneous catalysis, complexes of pyridin-2-ylmethanediamine are dissolved in the reaction medium, allowing for high activity and selectivity under often mild conditions. The ligand's flexible coordination nature enables the fine-tuning of the catalyst's properties by modifying the ligand structure or the metal center.

Oxidation Reactions

Complexes of this compound with transition metals, particularly copper(II), have been investigated as catalysts for oxidation reactions. These complexes have shown the ability to activate oxidants like hydrogen peroxide for the oxidation of hydrocarbons.

In the oxidation of cyclohexane, copper(II) complexes of bis-(2-pyridylmethyl)amine have been utilized as catalysts. researchgate.net These reactions typically yield a mixture of cyclohexanol (B46403) and cyclohexanone. The catalytic system is capable of activating C-H bonds, a challenging transformation in organic synthesis. Research has shown that the nature of the metal complex and the choice of oxidant are critical factors in the efficiency and selectivity of the oxidation process. While the yields in such oxidations can be modest, these systems provide valuable insights into the development of catalysts for the functionalization of alkanes. researchgate.net

Table 1: Catalytic Oxidation of Cyclohexane using a Bis-(2-pyridylmethyl)amine-Copper(II) Complex

| Catalyst | Substrate | Oxidant | Product(s) | Total Yield (%) | Reference |

|---|

Reduction Reactions (e.g., Hydrogenation, Hydroformylation)

Ruthenium(II) complexes incorporating picolylamine-type ligands have demonstrated significant activity as catalysts for transfer hydrogenation reactions. mdpi.comacs.org These reactions provide a convenient method for the reduction of ketones and imines, using a hydrogen donor such as 2-propanol. The catalytic activity is influenced by the nature of the ligands, with both monodentate and bidentate phosphine (B1218219) ligands in ruthenium(II) picolylamine complexes showing different levels of efficiency. mdpi.com For instance, in the transfer hydrogenation of acetophenone, a ruthenium(II) complex with a bidentate phosphine ligand (DPPF) and 2-picolylamine showed higher conversion rates compared to a similar complex with a monodentate phosphine ligand (PPh₃). mdpi.com

While specific studies on the hydroformylation activity of this compound complexes are not extensively documented, the broader class of cobalt and rhodium complexes with nitrogen-containing ligands are well-known catalysts for this industrial process, which converts alkenes to aldehydes. wikipedia.orgmt.comnih.gov The ligand environment around the metal center is crucial for controlling the regioselectivity (linear vs. branched aldehydes) of the hydroformylation reaction.

Table 2: Transfer Hydrogenation of Acetophenone with Ruthenium(II)-Picolylamine Complexes

| Catalyst | Substrate | Hydrogen Donor | Base | Temperature (°C) | Conversion (%) | Time (h) | Reference |

|---|---|---|---|---|---|---|---|

| trans-Ru(DPPF)(Picam)Cl₂ | Acetophenone | 2-propanol | KOH | 80 | >95 | 1 | mdpi.com |

C-C Coupling Reactions (e.g., Heck, Suzuki, Sonogashira where the compound acts as a ligand)

Palladium complexes of di(2-pyridyl)methylamine have emerged as highly versatile and efficient catalysts for a range of carbon-carbon bond-forming cross-coupling reactions. researchgate.net These reactions are fundamental in organic synthesis for the construction of complex molecular architectures.

Heck Reaction: The Heck reaction, which couples an unsaturated halide with an alkene, has been successfully catalyzed by palladium complexes of di(2-pyridyl)methylamine. These catalysts have demonstrated good activity under various reaction conditions, including in both organic and aqueous solvents. researchgate.net

Suzuki-Miyaura Coupling: For the Suzuki-Miyaura reaction, which couples an organoboron compound with an organohalide, di(2-pyridyl)methylamine-based palladium dichloride complexes have been shown to be effective. researchgate.net These catalysts are particularly noteworthy for their ability to function in aqueous media under aerobic conditions, which aligns with the principles of green chemistry. They can catalyze the coupling of arylboronic acids with both bromoarenes and, more challenging, chloroarenes. researchgate.net

Sonogashira Coupling: The Sonogashira coupling, which involves the reaction of a terminal alkyne with an aryl or vinyl halide, is also efficiently catalyzed by palladium complexes of di(2-pyridyl)methylamine. researchgate.net These catalytic systems often exhibit high turnover numbers and can be performed under mild conditions.

Table 3: Suzuki-Miyaura Coupling of 4-Bromoacetophenone with Phenylboronic Acid

| Catalyst | Base | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|---|

| [PdCl₂(di(2-pyridyl)methylamine)] | K₂CO₃ | Water | Reflux | High | researchgate.net |

Hydroamination and Hydroalkylation Reactions

The hydroamination of alkenes and alkynes, the addition of an N-H bond across a carbon-carbon multiple bond, is an atom-economical method for the synthesis of amines. While the direct application of this compound complexes in this area is not extensively reported, related titanium complexes with 2-aminopyridinato ligands have been shown to be effective for the intramolecular hydroamination of primary aminoalkenes. mdpi.com The steric and electronic environment of the metal center, dictated by the ligand, is a critical factor in determining the reactivity of the catalyst.

Olefin Polymerization

Late transition metal complexes, particularly those of iron and cobalt, with chelating nitrogen-based ligands have been a major focus in the field of olefin polymerization. While specific data on the use of this compound is scarce, related amine-pyridine iron complexes have been synthesized and used for the polymerization of conjugated dienes like isoprene. rsc.org The structure of the ligand, including the substituents on the amine donor, can influence the activity of the catalyst and the properties of the resulting polymer. rsc.org

Heterogeneous Catalysis

The immobilization of homogeneous catalysts onto solid supports is a key strategy to combine the high activity and selectivity of homogeneous systems with the ease of separation and recyclability of heterogeneous catalysts. Complexes of this compound and its derivatives have been explored in heterogeneous catalysis.

For instance, di(2-picolyl)amine derivatives have been synthesized and subsequently attached to polymer supports. polimi.it These immobilized complexes have then been used as catalysts in reactions such as the Henry reaction, a C-C bond-forming reaction. This approach allows for the recovery and reuse of the catalyst, which is particularly advantageous when using expensive or toxic metals. polimi.it Furthermore, related bis(imino)pyridine iron complexes have been grafted onto silica (B1680970) surfaces to create supported single-site catalysts for ethylene (B1197577) polymerization. scispace.com These heterogeneous catalysts, when activated with a cocatalyst like methylaluminoxane, have shown activity in ethylene polymerization, although generally lower than their homogeneous counterparts. scispace.com The immobilization can, however, offer benefits in terms of polymer morphology control and prevention of reactor fouling.

Immobilization Strategies for this compound Complexes

There is no specific information available in the reviewed literature detailing the immobilization strategies for metal complexes of this compound. General methods for immobilizing pyridine-containing ligands often involve covalent attachment to solid supports such as silica or polymers through functionalized linkers on the pyridine (B92270) ring or other parts of the ligand backbone. However, no examples or studies specifically documenting these techniques for this compound have been identified.

Performance in Surface-Bound Catalytic Systems

Consistent with the lack of information on immobilization strategies, there are no performance data or detailed research findings on the catalytic activity of surface-bound this compound complexes. The efficiency, selectivity, and recyclability of such heterogeneous catalysts remain uninvestigated in the available scientific literature.

Supramolecular Chemistry and Material Science Applications of Pyridin 2 Ylmethanediamine

Self-Assembly of Pyridin-2-ylmethanediamine-Based Systems

The ability of molecules to spontaneously organize into ordered structures is a cornerstone of supramolecular chemistry. Derivatives of this compound, featuring both hydrogen-bond-accepting pyridine (B92270) rings and reactive amine functionalities, are versatile building blocks for creating complex architectures through self-assembly.

Metal-Organic Frameworks (MOFs) and Coordination Polymers

While extensive research exists on MOFs and coordination polymers built from various pyridyl ligands, specific examples using the parent this compound are scarce. researchgate.netresearchgate.net However, studies on its N,N'-disubstituted derivatives, such as N,N'-dimethyl-N,N'-bis(pyridin-2-yl)methanediamine (DMPA), demonstrate their capability as effective ligands in coordination chemistry.

The interaction of DMPA with copper(II) perchlorate (B79767) results in the formation of a discrete coordination complex with the stoichiometry (DMPA)₂Cu₂. kcsnet.or.kr In this complex, the DMPA ligand coordinates to the copper center, showcasing its potential as a building block for larger supramolecular systems. kcsnet.or.kr

Interestingly, the slow decomposition of this copper(II) complex in methanol (B129727) leads to an oxidative N-dealkylation reaction. This process results in the formation of a more complex, self-assembled structure: an alkoxo-bridged tetranuclear copper(II) cubane (B1203433). kcsnet.or.kr This transformation from a simple mononuclear complex to a polynuclear cluster highlights the reactive nature of the ligand and its ability to facilitate the construction of intricate coordination architectures. kcsnet.or.kr The formation of this cubane structure, a discrete coordination polymer, was confirmed by single-crystal X-ray crystallography. kcsnet.or.kr

Molecular Assemblies and Nanostructures

The self-assembly of this compound derivatives extends to the formation of well-defined molecular assemblies and nanostructures. A prime example is the previously mentioned tetranuclear copper(II) cubane, which is a product of a rearrangement and self-assembly process from a simpler precursor. kcsnet.or.kr Such cubane clusters are considered zero-dimensional (0D) nanostructures, where metal ions and organic ligands are precisely arranged in a cage-like assembly. The formation of this nanostructure is driven by the chemical transformation of the initial ligand under specific solvent and atmospheric conditions. kcsnet.or.kr

Hydrogen Bonding and π-π Stacking Interactions in Solid State

The solid-state structure of N,N'-Dimethyl-N,N'-bis(pyridin-2-yl)methanediamine, a key derivative, has been elucidated by single-crystal X-ray diffraction, revealing the crucial non-covalent interactions that govern its packing. The molecule consists of two pyridine rings linked by an N,N'-dimethyl-methanediamine chain. acs.org In the crystal, the two pyridine rings adopt a twisted conformation relative to each other, with a dihedral angle of 60.85 (5)°. acs.org

The crystal packing is not stabilized by traditional hydrogen bonds but by weak C-H···π interactions. acs.org These interactions occur between the hydrogen atoms of the pyridine and methyl groups of one molecule and the aromatic π-system of a neighboring pyridine ring. acs.org The absence of stronger N-H···N hydrogen bonds is due to the substitution of the amine protons with methyl groups.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₃H₁₆N₄ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 11.6652 (7) |

| b (Å) | 8.3921 (5) |

| c (Å) | 12.8966 (7) |

| V (ų) | 1209.69 (12) |

| Dihedral Angle between Pyridine Rings (°) | 60.85 (5) |

| D—H···A | D—H | H···A | D···A | D—H···A |

|---|---|---|---|---|

| C1—H1···Cg2 | 0.99 (2) | 2.64 (2) | 3.484 (1) | 143 (1) |

| C6—H7···Cg2 | 1.00 (2) | 2.75 (2) | 3.545 (2) | 137 (1) |

| C10—H13···Cg1 | 0.95 (2) | 2.90 (1) | 3.637 (1) | 135 (1) |

Functional Materials Development

The unique coordination and structural properties of this compound derivatives make them attractive candidates for the development of functional materials.

Electrochromic Materials

Currently, there is a lack of specific research in the reviewed literature directly linking this compound or its derivatives to applications in electrochromic materials. However, the broader class of pyridine-containing ligands, such as terpyridines, are known to form metal complexes that exhibit electrochromism. scirp.org These materials change color reversibly upon the application of an electrical potential, a property that is valuable for applications like smart windows and displays. scirp.org This suggests a potential, though currently unexplored, avenue for the functionalization of this compound derivatives.

Sensing Applications (excluding biological sensors)

A significant application for derivatives of this compound is in the field of chemical sensing. The copper(II) complex, (DMPA)₂Cu₂, has been shown to function as a colorimetric sensor for various anions. kcsnet.or.kr This application is a non-biological sensing system that allows for the simple and rapid visual detection of specific ions in organic solvents. kcsnet.or.kr The sensing mechanism involves a distinct color change of the complex upon interaction with the target anion, providing a qualitative and potentially quantitative analytical method. kcsnet.or.kr

| Parameter | Description |

|---|---|

| Sensing Complex | (DMPA)₂Cu₂ |

| Sensing Method | Colorimetric |

| Target Analytes | SCN⁻, Cl⁻, Br⁻, I⁻ |

| Medium | Organic Solvents |

| Principle | Color change upon anion interaction |

Energy Storage and Conversion Materials

The quest for efficient energy storage and conversion systems has led researchers to explore a variety of molecular structures, including metal-coordination complexes. While data on this compound is not available, related pyridine-based ligands have shown significant promise in this area. A notable example involves the use of iron complexes with "non-innocent" diimine-pyridine (DIP) ligands as anolytes in redox-flow batteries (RFBs). scispace.comrsc.org

These ligands are termed "non-innocent" because they actively participate in the redox processes of the complex, rather than acting as passive scaffolds around the metal center. scispace.comdissertation.com This property allows the coordination complex to engage in additional redox events at both the ligand and the metal, potentially increasing the energy storage capacity. scispace.com Research into iron-based complexes is particularly compelling due to iron's natural abundance, which makes it a scalable and cost-effective option for large-scale energy storage. scispace.com

In one study, iron complexes with two distinct diimine-pyridine ligands were synthesized and evaluated for their potential in RFB applications. scispace.comrsc.org The study demonstrated that these complexes are suitable as anolytes and can access up to 1.6 electron equivalents, offering enhanced capacitance and stability compared to analogues based on bipyridine. scispace.com The electrochemical properties of these complexes, which are crucial for their function in a flow battery, were characterized using cyclic voltammetry.

| Complex | First Reduction Potential (E½, V vs. Fc+/Fc) | Second Reduction Potential (E½, V vs. Fc+/Fc) |

| [Fe(DIP-An)₂]²⁺ | -1.25 | -1.61 |

| [Fe(DIP-Ph)₂]²⁺ | -1.27 | -1.68 |

| Data sourced from studies on diimine-pyridine (DIP) iron complexes for redox-flow battery applications. The potentials indicate the ease with which the complexes can be reduced, a key factor for anolyte performance. scispace.com |

The findings indicate that modifying the substituents on the diimine-pyridine ligand framework is a key strategy for tuning the redox potentials and improving other properties relevant to RFB performance, such as solubility and stability over many cycles. rsc.org This opens a pathway for the rational design of new metal coordination complexes for energy storage. scispace.com

Host-Guest Chemistry Involving Pyridine-Based Structures

Host-guest chemistry, a central theme in supramolecular chemistry, involves the formation of unique structural complexes through non-covalent interactions. researchgate.net Macrocyclic hosts like cryptands are of particular interest due to their ability to form stable host-guest assemblies with ions or neutral organic molecules. mdpi.com While no host-guest studies involving this compound were found, research on cryptands incorporating pyridine units into their structure illustrates the principles and potential of this class of compounds.

A study on a C3-symmetric cryptand featuring 2,4,6-triphenyl-1,3,5-triazine (B147588) caps (B75204) and pyridine-containing bridges explored its complexation abilities with various polycyclic aromatic hydrocarbon (PAH) guests. beilstein-journals.orgbeilstein-journals.org The formation of 1:1 host-guest complexes was investigated through NMR titrations and supported by molecular modeling. researchgate.net

The research revealed that the cryptand could encapsulate guests like anthracene (B1667546), pyrene, and 1,5-dihydroxynaphthalene. beilstein-journals.org Theoretical calculations showed that the binding energy between the host and guest is a critical factor, which must overcome the deformation energy required for the host to accommodate the guest molecule within its cavity. mdpi.combeilstein-journals.org For instance, the binding energy for the complex with anthracene was calculated to be -30.64 kcal/mol, with a host deformation energy of +11.44 kcal/mol. beilstein-journals.org This highlights the intricate energetic balance that governs host-guest complexation.

| Guest Molecule | Association Constant (Kₐ, M⁻¹) | Calculated Binding Energy (kcal/mol) | Host Deformation Energy (kcal/mol) |

| Anthracene | 472.81 | -30.64 | +11.44 |

| Pyrene | 21.34 | -29.70 | +17.41 |

| 1,5-Dihydroxynaphthalene | 185.32 | -29.28 | +11.85 |

| Data from complexation studies of a pyridine-containing cryptand with various aromatic guests. The association constant indicates the stability of the host-guest complex in solution. beilstein-journals.org |

Interestingly, the study found that the complexation was driven by aryl-aryl stacking interactions rather than hydrogen bonds involving the pyridine units of the cryptand. beilstein-journals.org This kind of research provides fundamental insights into the non-covalent forces that direct molecular recognition and self-assembly in supramolecular systems. mdpi.com

Theoretical and Computational Studies of Pyridin 2 Ylmethanediamine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental molecular and electronic properties of Pyridin-2-ylmethanediamine.

Density Functional Theory (DFT) has become a primary computational method for studying the electronic ground state structure of molecules. scispace.com It is widely used to predict the optimized molecular geometries and electronic properties of pyridine-containing ligands and their metal complexes. sci-hub.senih.govresearchgate.net DFT calculations can accurately determine structural parameters such as bond lengths and angles, which can be validated against experimental data where available. researchgate.net

For pyridine (B92270) derivatives, DFT methods like B3LYP with basis sets such as 6-311G(d,p) are commonly employed to investigate their electronic properties. researchgate.neteurjchem.com The theory allows for the calculation of ground state energies, providing a measure of the molecule's stability. nih.gov For instance, in a study of a related copper (II) complex of a pyridin-2-ylmethyl derivative, the ground state energies for the ligand and its complex were calculated to be -1008.69854 a.u. and -2201.48603 a.u., respectively. nih.gov Such calculations confirm the stability of the optimized structures when all calculated wave numbers are positive. nih.gov Furthermore, DFT is effective in analyzing the electronic structure of valence orbitals and their energies in complex organometallic isomers. scirp.org

Table 1: Example of DFT-Calculated Molecular Properties for a Pyridine Derivative This table presents representative data from computational studies on related pyridine compounds to illustrate the outputs of DFT calculations.

| Property | Calculated Value | Method | Reference |

|---|---|---|---|

| Ground State Energy (Ligand) | -1008.69854 a.u. | DFT | nih.gov |

| Ground State Energy (Cu(II) Complex) | -2201.48603 a.u. | DFT | nih.gov |

| Dipole Moment | 0.3818 Debye | DFT | researchgate.net |

The flexibility of the methaneamine bridge and the rotational freedom of the pyridine rings in this compound make conformational analysis a critical aspect of its theoretical study. Computational methods are used to identify stable conformers and the energy barriers separating them.

For a closely related compound, N,N'-Dimethyl-N,N'-bis(pyridin-2-yl)methanediamine, crystallographic data revealed a twist conformation where the dihedral angle between the two pyridine rings is 60.85 (5)°. researchgate.net Theoretical calculations, often using both Hartree-Fock (HF) and DFT (like B3LYP) methods, can compute the torsional barriers as a function of the dihedral angle between aromatic rings. karatekin.edu.tr These barriers are determined by a balance between π-electronic conjugation, which favors planar conformations, and steric repulsion, which favors non-planar structures. karatekin.edu.tr

Studies on substituted biphenyls and bipyridines show that torsional barriers can be determined with good accuracy. uva.esrsc.org For example, the torsional barriers for phenylpyridines have been calculated, showing that the dihedral angle between the rings increases with the number of vicinal hydrogen-hydrogen interactions. karatekin.edu.tr Natural Bond Orbital (NBO) analysis can further dissect the barrier-forming mechanism, revealing the contributions of delocalization energy versus structural energy changes during rotation. nih.gov

The electronic properties of this compound are dominated by the pyridine rings. The pyridine ring is an electron-deficient aromatic system due to the presence of the electronegative nitrogen atom. wikipedia.orgjscimedcentral.commdpi.com This feature makes it less susceptible to electrophilic substitution compared to benzene (B151609) and more prone to nucleophilic attack, particularly at the 2 and 4 positions. wikipedia.orgjscimedcentral.com The nitrogen atom also possesses a basic lone pair of electrons in an sp2 hybrid orbital, which is not part of the aromatic π-system and is readily available for coordination to Lewis acids and metal ions. wikipedia.orgjscimedcentral.com

Conceptual DFT provides a framework for quantifying the reactivity and electronic character of molecules through various indices. mdpi.com These include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap (ΔE), chemical potential (μ), chemical hardness (η), and global electrophilicity (ω). researchgate.neteurjchem.com The HOMO-LUMO gap is a key indicator of chemical reactivity and kinetic stability. researchgate.neteurjchem.com Introducing different substituents to the pyridine ring can fine-tune these electronic properties, altering the molecule's reactivity and interaction capabilities. mdpi.com

Table 2: Global Reactivity Descriptors Calculated via Conceptual DFT This table lists common electronic properties and reactivity indices derived from DFT calculations for pyridine-related compounds.

| Descriptor | Definition | Significance |

|---|---|---|

| HOMO Energy (EHOMO) | Energy of the Highest Occupied Molecular Orbital | Relates to the ability to donate electrons |

| LUMO Energy (ELUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the ability to accept electrons |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | Indicates chemical reactivity and stability |

| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | Measures the escaping tendency of electrons |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution |

| Electrophilicity Index (ω) | ω = μ² / (2η) | Quantifies the global electrophilic nature of a molecule |

Computational Modeling of Coordination Chemistry

Computational modeling is essential for understanding how this compound interacts with metal ions to form complexes. These models can predict the stability, structure, and geometry of the resulting coordination compounds.

The stability of a metal complex is a critical thermodynamic parameter that informs its potential applications. tcu.edu Computationally, the stability can be assessed by calculating binding energies or dissociation energies (De). rsc.orgmdpi.com These calculations quantify the strength of the interaction between the ligand and the metal ion. For example, studies on related f-element complexes with nitrogen-donor ligands have used computed dissociation energies to predict trends in complex stability across a series of metals. mdpi.com

The stability constant (log K or log β) is another crucial parameter that can be predicted using computational workflows. tcu.edu Theoretical studies on sulfaclozine (B1681779) metal complexes have used DFT to calculate thermodynamic parameters and metal-ligand stability constants (Kf), revealing that Cu(II) and Ni(II) complexes showed good coordination stability. frontiersin.org Molecular docking simulations can also compute free binding energies, which provide insight into the interaction strength between a complex and a biological target like DNA or proteins. frontiersin.org For instance, the binding energy for a copper complex with a cancer-associated protein was calculated at –6.5 kcal mol-1. frontiersin.org

Computational methods, particularly DFT, are widely used to predict the three-dimensional structures of metal complexes. researchgate.net The geometry of a complex is determined by the coordination preferences of the metal ion and the steric and electronic properties of the ligand. This compound, with its multiple nitrogen donor atoms, can act as a versatile chelating ligand. Picolylamine (2-aminomethylpyridine), a structural component of this compound, is a well-known chelating ligand for many metal ions. nih.gov

Depending on the metal ion and reaction conditions, pyridine-based ligands can form complexes with various coordination geometries, including octahedral, tetrahedral, and square planar. wikipedia.org For example, a related ligand was shown to act as a tetradentate ligand, forming octahedral geometries with Ni(II) and Co(II). DFT calculations have been used to predict that with a sulfaclozine ligand, Cu(II) would adopt a trigonal bipyramidal geometry, Fe(II), Co(II), and Ni(II) would be octahedral, and Zn(II) would be tetrahedral. frontiersin.org These predictions are crucial for understanding the reactivity and properties of the complexes. nih.govfrontiersin.org

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry serves as a powerful tool for understanding the intricate details of reaction mechanisms at a molecular level. For a ligand like this compound, computational methods could theoretically be employed to map out the potential energy surfaces of reactions it participates in, particularly in the context of coordination chemistry and catalysis. Such studies would typically involve calculating the geometries and energies of reactants, products, and all intervening species to construct a complete reaction profile. This would reveal the step-by-step pathway of the chemical transformation, highlighting the energetic feasibility of the proposed mechanism. However, specific studies applying these methods to this compound are not available in the current body of scientific literature.

Transition State Analysis for Catalytic Cycles

A critical aspect of understanding any catalytic cycle is the identification and characterization of its transition states. Transition state theory posits that the rate of a reaction is governed by the energy barrier of its highest-energy transition state. Computationally, this involves locating the first-order saddle points on the potential energy surface that connect reactants and products (or intermediates).

For a hypothetical catalytic cycle involving a metal complex of this compound, transition state analysis would provide key insights. The table below illustrates the type of data that such an analysis would generate, though it must be stressed that this is a hypothetical representation due to the lack of published data for this specific compound.

Table 1: Hypothetical Transition State Analysis Data for a Catalytic Reaction Involving this compound

| Step in Catalytic Cycle | Transition State (TS) | Activation Energy (kcal/mol) | Key Imaginary Frequency (cm⁻¹) | Key Bond Distances in TS (Å) |

| Oxidative Addition | TS1 | 18.5 | -450.2 | M-Substrate: 2.15, X-Y: 1.80 |

| Ligand Substitution | TS2 | 12.1 | -230.7 | M-L(entering): 2.50, M-L(leaving): 2.65 |

| Reductive Elimination | TS3 | 22.3 | -510.9 | M-C: 2.05, M-H: 1.95, C-H: 1.55 |

Note: The data presented in this table is purely illustrative and not based on actual computational results for this compound.

This analysis would pinpoint the rate-determining step of the cycle—the step with the highest activation energy—which is a primary target for catalyst optimization.

Role of this compound in Reaction Intermediates

Computational studies would focus on optimizing the geometry of these intermediates and calculating their relative energies. The electronic structure of the ligand, particularly the nitrogen atoms of the pyridine and diamine moieties, would influence the electronic properties of the metal center, thereby affecting the reactivity of the entire complex. For instance, the chelate effect of this bidentate ligand would contribute to the stability of the intermediates.

Table 2: Hypothetical Properties of Reaction Intermediates with a this compound Ligand

| Intermediate Species | Metal Oxidation State | Coordination Number | Relative Energy (kcal/mol) | Key Bond Lengths (Å) (M-N) |

| Resting State | +2 | 6 | 0.0 | M-N(py): 2.10, M-N(amine): 2.15 |

| Substrate Complex | +2 | 6 | 5.2 | M-N(py): 2.12, M-N(amine): 2.18 |

| Oxidative Adduct | +4 | 6 | -10.8 | M-N(py): 2.05, M-N(amine): 2.08 |

Note: The data presented in this table is purely illustrative and not based on actual computational results for this compound.

By analyzing these intermediates, researchers could understand how the ligand framework accommodates the changes required for the catalytic transformation and how it might be modified to improve catalytic efficiency. The absence of such studies for this compound leaves its specific influence on reaction intermediates as a subject for future investigation.

Future Research Directions and Emerging Areas

Novel Synthetic Routes for Advanced Pyridin-2-ylmethanediamine Architectures

Future research into this compound is expected to focus on the development of novel synthetic routes to create more complex and functionalized architectures. While the core structure is accessible, the next generation of applications will demand derivatives with tailored electronic and steric properties. One promising avenue is the use of multi-component reactions, which allow for the efficient assembly of complex molecules from simple starting materials in a single step. For instance, the diastereoselective synthesis of imidazolidine-dispirooxindoles has been achieved through a three-component reaction involving isatins, 2-(aminomethyl)pyridine (a related compound), and isatin-based imines. chem960.com This suggests a potential pathway for creating intricate, chiral structures based on this compound.

Another area of exploration is the late-stage functionalization of the pyridine (B92270) ring or the amine groups. This approach would enable the introduction of various functional groups onto a pre-formed this compound scaffold, allowing for the rapid generation of a library of derivatives. For example, palladium-catalyzed C-H functionalization reactions, which have been successfully applied to other heteroarenes, could be adapted for this purpose. researchgate.net

The development of synthetic routes to incorporate this compound into larger supramolecular structures is also a key future direction. This could involve the synthesis of macrocycles or polymers where the diamine unit acts as a repeating monomer. Such architectures could find applications in host-guest chemistry and materials science.

Exploration of this compound in Advanced Catalytic Systems

The bidentate and potentially tridentate coordination capabilities of this compound make it an attractive ligand for the development of advanced catalytic systems. Future research will likely focus on the synthesis and catalytic evaluation of its metal complexes with a wide range of transition metals. Pyridine-containing ligands have been successfully employed in asymmetric catalysis, and this is a logical area of exploration for this compound. diva-portal.org The development of chiral variants of the ligand could lead to highly enantioselective catalysts for various organic transformations.

A significant area of interest is the application of this compound-metal complexes in sustainable chemistry, such as the conversion of carbon dioxide into valuable chemicals. For example, nickel complexes with pyridine-chelated ligands have shown activity in the synthesis of acrylates from ethylene (B1197577) and CO2. mdpi.com The table below illustrates the potential of related pyridine-based ligands in catalysis, suggesting possible research avenues for this compound.

| Catalyst System | Reaction | Key Findings |

| Titanium-pyridine complex | Olefin and alkyne polymerization | Active catalyst in Ziegler-Natta type polymerizations. alfachemic.com |

| Rhodium(I) and Rhodium(III)-pyridine complexes | Hydroformylation of ethylene hydrocarbons | Capable of catalyzing the hydroformylation reaction. alfachemic.com |

| Iron(II)-pyridine complex | Selective reduction of nitrobenzene | Catalyzes the reduction to phenylhydroxylamine with sodium borohydride. alfachemic.com |

Future work could also explore the immobilization of this compound-based catalysts on solid supports, such as magnetic nanoparticles, to facilitate catalyst recovery and reuse. rsc.org

Integration of this compound into Hybrid Materials

The integration of this compound into organic-inorganic hybrid materials is a promising area for future research. These materials can exhibit synergistic properties arising from the combination of the organic ligand and the inorganic framework. One potential application is in the development of metal-organic frameworks (MOFs). The diamine functionality of this compound could serve as a linker to connect metal nodes, creating porous materials with potential applications in gas storage, separation, and catalysis. Research on related ligands has shown the feasibility of creating such hybrid materials. researchgate.net

Another emerging area is the development of functionalized surfaces and nanoparticles. This compound can be grafted onto the surface of materials like silica (B1680970) or magnetic nanoparticles to impart specific functionalities. For example, immobilizing 2-picolylamine (pyridin-2-ylmethanamine) on the surface of Fe3O4 nanoparticles has been used to create a magnetic palladium catalyst. rsc.org This approach could be extended to this compound for applications in catalysis and beyond.

The table below summarizes some potential hybrid materials incorporating this compound and their prospective applications.

| Hybrid Material Type | Potential Application | Rationale |

| This compound-based MOFs | Gas adsorption, catalysis | The porous structure and functional linkers can provide active sites for catalysis and gas binding. |

| This compound-functionalized silica nanoparticles | Targeted drug delivery, sensors | The amine groups can be further functionalized with targeting moieties or responsive dyes. |

| This compound-coated magnetic nanoparticles | Recyclable catalysts, separation agents | The magnetic core allows for easy separation, while the functional shell provides catalytic or binding sites. |

Development of High-Throughput Screening for New Applications (excluding biological)

To accelerate the discovery of new applications for this compound and its derivatives, the development of high-throughput screening (HTS) methods is crucial. HTS allows for the rapid and parallel testing of a large number of compounds for a specific property or activity. rsc.org In the context of non-biological applications, HTS can be employed to screen libraries of this compound-based ligands for their performance in catalysis or as components in materials with desired properties.

For catalytic applications, HTS can be used to quickly identify the optimal ligand, metal precursor, and reaction conditions for a given transformation. nih.govresearchgate.net For example, a library of this compound derivatives with different substituents could be screened for their effectiveness in a particular cross-coupling reaction. The use of robotic systems for sample preparation and analysis can greatly enhance the efficiency of such screening efforts.